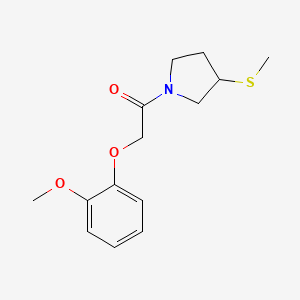
2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as MDPV, which is a synthetic cathinone that belongs to the class of psychoactive substances known as bath salts. Although MDPV has been associated with recreational drug use,
作用機序
MDPV works by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This leads to increased activity in the central nervous system, resulting in the stimulant effects that have been observed. MDPV has also been found to inhibit the reuptake of these neurotransmitters, which prolongs their effects and enhances their potency.
Biochemical and Physiological Effects:
MDPV has been found to have a number of biochemical and physiological effects on the body. These include increased heart rate and blood pressure, as well as increased body temperature and sweating. MDPV has also been found to cause vasoconstriction, which can lead to reduced blood flow to certain parts of the body. In addition, MDPV has been found to cause oxidative stress and damage to cells, which can lead to a range of negative health effects.
実験室実験の利点と制限
MDPV has a number of advantages for use in laboratory experiments. It is a potent stimulant that can be used to study the effects of increased neurotransmitter activity on the central nervous system. However, there are also limitations to its use. MDPV has been found to have a high potential for abuse, which can make it difficult to control in laboratory settings. In addition, its effects on the body can be unpredictable and potentially dangerous, which can limit its use in certain types of experiments.
将来の方向性
There are a number of potential future directions for research on MDPV. One area of interest is its potential use in the treatment of ADHD and other cognitive disorders. Another area of research is its potential use as a tool for studying the central nervous system and the effects of neurotransmitter activity. Additionally, there is interest in developing safer and more effective versions of MDPV that can be used in laboratory settings without the risk of abuse or negative health effects.
In conclusion, MDPV is a chemical compound that has been extensively studied for its potential applications in scientific research. While it has been associated with recreational drug use, this paper has focused solely on its scientific research applications. MDPV has been found to have a number of biochemical and physiological effects on the body, and its use in laboratory experiments has both advantages and limitations. There are also a number of potential future directions for research on this compound, including its potential use in the treatment of cognitive disorders and as a tool for studying the central nervous system.
合成法
MDPV is synthesized through a multi-step process that involves the reaction of 3,4-methylenedioxyphenylpropan-2-one with methylamine and thioacetone. The resulting product is then purified through various methods, including recrystallization and chromatography.
科学的研究の応用
MDPV has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its effect on the central nervous system. MDPV has been found to act as a potent stimulant, with effects similar to those of cocaine and amphetamines. This has led to studies on its potential use in the treatment of attention deficit hyperactivity disorder (ADHD) and other conditions that involve impaired cognitive function.
特性
IUPAC Name |
2-(2-methoxyphenoxy)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-17-12-5-3-4-6-13(12)18-10-14(16)15-8-7-11(9-15)19-2/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXHQUKZGMUPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCC(C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenoxy)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


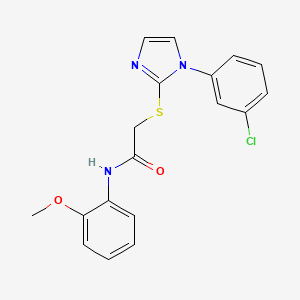

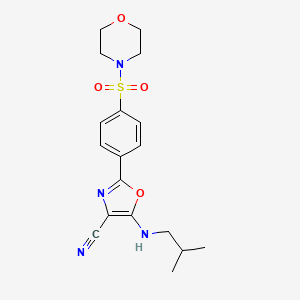
![(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2845129.png)
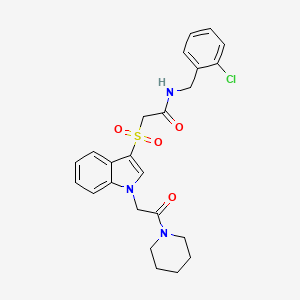

![3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2845133.png)
![5-chloro-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2845134.png)
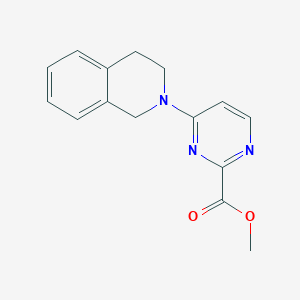


![6-ethyl 3-methyl 2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2845138.png)
